molecular formula C10H12N2S B181849 1-propyl-1H-benzimidazole-2-thiol CAS No. 67624-25-3

1-propyl-1H-benzimidazole-2-thiol

Cat. No. B181849
CAS RN: 67624-25-3
M. Wt: 192.28 g/mol
InChI Key: XAFRACXOYNCLMP-UHFFFAOYSA-N
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Description

1-Propyl-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 . The IUPAC name for this compound is 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, often involves the use of aromatic and heteroaromatic 2-nitroamines . A one-pot procedure can be used to convert these 2-nitroamines into bicyclic 2H-benzimidazoles . This process involves the use of formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of 1-propyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring attached to a propyl group and a thiol group . The InChI code for this compound is 1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) .


Chemical Reactions Analysis

Benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .


Physical And Chemical Properties Analysis

1-Propyl-1H-benzimidazole-2-thiol is a solid at room temperature . The compound is stable under normal storage conditions .

Scientific Research Applications

Chemistry and Properties

Benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, have been extensively studied for their chemical properties and applications. The review by Boča, Jameson, and Linert (2011) provides an in-depth analysis of the chemistry and properties of compounds containing benzimidazole derivatives, highlighting their preparation procedures, properties, and complex compounds formation. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential interest for future investigations (Boča, Jameson, & Linert, 2011).

Biological Impact and Mechanism of Action

Benzimidazole fungicides, including analogs of 1-propyl-1H-benzimidazole-2-thiol, have shown significant biological impact in agriculture and veterinary medicine. Davidse's (1986) research reveals that bioactive benzimidazoles are specific inhibitors of microtubule assembly, acting by binding to tubulin molecules. This mechanism is crucial for understanding the action of benzimidazole derivatives in various biological contexts, providing insights into their role in cell biology and molecular genetics (Davidse, 1986).

Pharmacological Applications

The pharmacological significance of benzimidazole derivatives, including potential analogs of 1-propyl-1H-benzimidazole-2-thiol, has been a subject of extensive research. Wang, Han, and Zhou (2015) discuss the promising therapeutic potential of benzimidazole derivatives against a wide range of diseases, including their potential as the first effective therapy against Ebola virus. The review emphasizes the importance of developing sustainable synthetic routes and design software for creating clinically relevant benzimidazole compounds (Wang, Han, & Zhou, 2015).

Safety And Hazards

The safety information for 1-propyl-1H-benzimidazole-2-thiol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The hazard statements for this compound are H302, H315, H319, H335 .

Future Directions

The future directions for research on 1-propyl-1H-benzimidazole-2-thiol and other benzimidazole derivatives could include further exploration of their potential as corrosion inhibitors . Additionally, their potential for use in other applications, such as in the development of new drugs or as ligands in coordination chemistry, could also be explored .

properties

IUPAC Name

3-propyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFRACXOYNCLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353845
Record name 1-propyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-benzimidazole-2-thiol

CAS RN

67624-25-3
Record name 1-propyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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